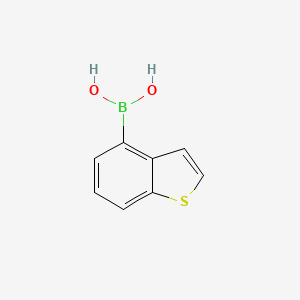

(1-Benzothiophen-4-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzothiophen-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFRBXCMTNBDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CSC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618674 | |

| Record name | 1-Benzothiophen-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-30-7 | |

| Record name | 1-Benzothiophen-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-BENZOTHIOPHEN-4-YL)BORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Benzothiophen-4-yl)boronic acid (CAS: 177735-30-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzothiophen-4-yl)boronic acid is a key heterocyclic organic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its benzothiophene core is a recognized pharmacophore in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its significant application as a precursor in the manufacture of the atypical antipsychotic drug, Brexpiprazole. Detailed experimental protocols for its synthesis and its subsequent conversion to a key intermediate are provided. Furthermore, this guide elucidates the mechanism of action of Brexpiprazole, detailing its modulation of dopaminergic and serotonergic signaling pathways, illustrated with clear diagrams.

Chemical and Physical Properties

This compound is a stable, solid organic compound. The quantitative data for this compound are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value |

| CAS Number | 177735-30-7 |

| Molecular Formula | C₈H₇BO₂S |

| Molecular Weight | 178.02 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzo[b]thiophen-4-ylboronic acid |

| Purity | Typically ≥98% |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Topological Polar Surface Area (TPSA) | 40.46 Ų |

| LogP | 0.5811 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While publicly available spectra are limited, typical chemical shifts are presented below.

Table 3: Representative NMR Spectral Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | 7.0 - 8.5 | Aromatic protons of the benzothiophene ring system. The B(OH)₂ protons are often broad and may exchange with solvent. |

| ¹³C NMR | 110 - 150 | Aromatic carbons of the benzothiophene ring. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a lithium-halogen exchange followed by borylation.[1]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, a mixture of 4-bromobenzo[b]thiophene (140 mg, 0.65 mmol), triisopropyl borate (122 mg, 0.65 mmol), and n-butyllithium (0.52 mL, 0.65 mmol, 1.5M solution) in tetrahydrofuran (THF, 5 mL) is prepared.

-

Reaction Execution: The reaction mixture is stirred at -78 °C for 2 hours.

-

Workup: Upon completion of the reaction, the mixture is washed with water. The aqueous layer is then extracted three times with ethyl acetate (50 mL each).

-

Isolation: The combined organic extracts are concentrated under reduced pressure to yield the product.

Application in the Synthesis of a Brexpiprazole Intermediate

This compound is a precursor to 1-(benzo[b]thiophen-4-yl)piperazine, a key intermediate in the synthesis of the atypical antipsychotic drug, Brexpiprazole. While direct Chan-Lam coupling of the boronic acid with piperazine is a potential route, a more commonly documented industrial synthesis involves the Buchwald-Hartwig amination of 4-bromobenzothiophene with piperazine.

General Workflow for the Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine

Caption: General workflow for the Buchwald-Hartwig amination.

Representative Methodology (Buchwald-Hartwig Amination):

-

Reaction Setup: To a solution of 4-bromobenzo[b]thiophene and piperazine in a suitable solvent such as toluene, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a base (e.g., sodium tert-butoxide) are added under an inert atmosphere.

-

Reaction Execution: The reaction mixture is heated to reflux until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

-

Workup and Isolation: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified, typically by column chromatography, to yield 1-(benzo[b]thiophen-4-yl)piperazine.

Role in Drug Development: Precursor to Brexpiprazole

The intermediate, 1-(benzo[b]thiophen-4-yl)piperazine, is subsequently used in the synthesis of Brexpiprazole. Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.

Mechanism of Action of Brexpiprazole

Brexpiprazole's therapeutic effects are attributed to its unique pharmacological profile as a serotonin-dopamine activity modulator (SDAM). It exhibits partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Signaling Pathway Modulation by Brexpiprazole

Caption: Brexpiprazole's partial agonism at the D₂ receptor.

Serotonin 5-HT₁ₐ Receptor Signaling Pathway Modulation by Brexpiprazole

Caption: Brexpiprazole's partial agonism at the 5-HT₁ₐ receptor.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway Modulation by Brexpiprazole

Caption: Brexpiprazole's antagonism at the 5-HT₂ₐ receptor.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its role as a key precursor in the synthesis of Brexpiprazole underscores its importance in the development of modern therapeutics for complex neurological disorders. The synthetic protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in their work with this important compound.

References

(1-Benzothiophen-4-yl)boronic acid molecular weight

An In-depth Guide to the Molecular Weight of (1-Benzothiophen-4-yl)boronic acid

This technical guide provides a detailed breakdown of the molecular weight for this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

This compound is an organoboron compound containing carbon, hydrogen, boron, oxygen, and sulfur. Its chemical structure is fundamental to its reactivity and physical properties.

Molecular Formula

The empirical and molecular formula for this compound has been determined to be:

This formula indicates that a single molecule of the compound consists of eight carbon atoms, seven hydrogen atoms, one boron atom, two oxygen atoms, and one sulfur atom.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights for the elements present are:

Based on these atomic weights, the molecular weight of this compound is calculated as follows and presented in Table 1. The widely accepted molecular weight is 178.02 g/mol [1][3][23].

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Boron | B | 1 | 10.81 | 10.81 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Sulfur | S | 1 | 32.066 | 32.066 |

| Total | 178.018 |

Table 1: Calculation of the molecular weight of this compound.

Logical Representation of Molecular Weight Determination

The process of determining the molecular weight of a chemical compound is a foundational concept in chemistry. It follows a logical workflow from identifying the molecular formula to summing the atomic weights of its constituent elements.

Note: Experimental protocols and signaling pathways are not applicable to the determination of a compound's molecular weight, which is a fundamental chemical property derived from its atomic composition.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C8H7BO2S) [pubchemlite.lcsb.uni.lu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Boron - Wikipedia [en.wikipedia.org]

- 14. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Oxygen, atomic [webbook.nist.gov]

- 20. quora.com [quora.com]

- 21. echemi.com [echemi.com]

- 22. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 23. This compound(177735-30-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to (1-Benzothiophen-4-yl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1-Benzothiophen-4-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical Properties

This compound is a member of the boronic acid family, characterized by a carbon-boron bond. This functional group imparts unique reactivity, making it a valuable reagent in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177735-30-7 | [1] |

| Molecular Formula | C₈H₇BO₂S | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| Predicted Boiling Point | 390.2 ± 34.0 °C | [2] |

| Predicted Density | 1.35 ± 0.1 g/cm³ | [2] |

| Purity | ≥98% (typical) | [1] |

| Storage | Store at room temperature | [1] |

Table 2: Computational Chemistry Data

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [1] |

| LogP | 0.5811 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of 4-bromobenzo[b]thiophene with a boronic ester in the presence of a strong base.

Synthesis of this compound from 4-Bromobenzo[b]thiophene

This protocol describes the synthesis via a lithium-halogen exchange followed by borylation.

Experimental Protocol:

A mixture of 4-bromobenzo[b]thiophene (0.65 mmol), triisopropyl borate (0.65 mmol), and n-butyllithium (n-BuLi) (0.65 mmol, 1.5 M solution) in tetrahydrofuran (THF) (5 mL) is stirred at -78 °C for 2 hours.[2] Upon completion of the reaction, the mixture is quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are concentrated under reduced pressure to yield this compound.[2]

Synthesis of this compound.

Applications in Drug Discovery and Development

Boronic acids, and by extension this compound, are pivotal in the synthesis of complex organic molecules, many of which are biologically active. Their utility is most pronounced in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. This reaction is instrumental in creating biaryl structures, which are common motifs in pharmaceuticals.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel is added the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents). The vessel is purged with an inert gas (e.g., argon or nitrogen). An appropriate solvent system (e.g., dioxane/water, toluene/ethanol, or DMF) is added, and the mixture is heated, often under reflux, until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Generalized Suzuki-Miyaura Coupling Workflow.

Role in the Synthesis of Bioactive Molecules and Kinase Inhibitors

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of a boronic acid moiety at the 4-position of benzothiophene provides a handle for further molecular elaboration, enabling the synthesis of libraries of compounds for biological screening.

Recent studies have highlighted the potential of benzothiophene derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, derivatives of benzo[b]thiophene have been investigated as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell growth, proliferation, and survival.[3][4][5]

Targeting the STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently hyperactivated in a variety of human cancers, promoting tumor growth and metastasis. Therefore, inhibitors of this pathway are of significant interest for cancer therapy.

The general mechanism of STAT3 activation involves its phosphorylation by Janus kinases (JAKs) or other tyrosine kinases, leading to dimerization, nuclear translocation, and subsequent regulation of target gene expression.[6][7] Small molecule inhibitors can interfere with this process, often by binding to the SH2 domain of STAT3 and preventing its dimerization and activation.[3]

Inhibition of the STAT3 Signaling Pathway.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecules with potential therapeutic applications, including the development of novel kinase inhibitors targeting critical signaling pathways in cancer. This guide provides a foundational understanding of its properties and applications to aid researchers in their drug discovery and development endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (1-Benzothiophen-4-yl)boronic acid from 4-bromobenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1-Benzothiophen-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science, starting from 4-bromobenzo[b]thiophene. This document details two primary synthetic methodologies: lithiation-borylation and the Miyaura borylation. It includes detailed experimental protocols, a comparative summary of reaction parameters, and characterization data for the target compound.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its utility stems from the versatility of the boronic acid functional group, which readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The benzothiophene scaffold itself is a key pharmacophore found in numerous biologically active molecules. This guide focuses on the practical synthesis of this key intermediate from the commercially available 4-bromobenzo[b]thiophene.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Bromobenzo[b]thiophene | C₈H₅BrS | 213.09 | 5118-13-8[1] |

| This compound | C₈H₇BO₂S | 178.02[2] | 177735-30-7[2] |

Synthetic Methodologies

Two robust methods for the synthesis of this compound from 4-bromobenzo[b]thiophene are presented: a classical lithiation-borylation approach and a modern palladium-catalyzed Miyaura borylation.

Lithiation-Borylation

This method involves the initial formation of an organolithium intermediate via halogen-metal exchange, followed by quenching with a borate ester to yield the desired boronic acid.

A detailed experimental procedure for the synthesis of this compound via lithiation-borylation is as follows[3]:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromobenzo[b]thiophene (e.g., 140 mg, 0.65 mmol) and anhydrous tetrahydrofuran (THF, 5 mL).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 1.5 M in hexanes, 0.52 mL, 0.65 mmol) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (122 mg, 0.65 mmol) is added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for an additional 2 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or by forming a salt derivative for purification, followed by acidification to regenerate the pure boronic acid[4][5]. A common technique involves dissolving the crude product in a suitable solvent and adding a base to form the boronate salt, which can then be isolated and acidified.

| Reagent | Molar Ratio (to starting material) | Temperature (°C) | Time (h) | Yield (%) |

| n-BuLi | 1.0 | -78 | 1 | 49[3] |

| Triisopropyl borate | 1.0 | -78 | 2 |

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that offers an alternative route to aryl boronic esters, which can then be hydrolyzed to the corresponding boronic acids. This method often exhibits broader functional group tolerance compared to lithiation-borylation.

A general procedure for the Miyaura borylation of an aryl bromide is as follows, adapted for the synthesis of this compound[6][7]:

-

Reaction Setup: A Schlenk flask is charged with 4-bromobenzo[b]thiophene, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

-

Solvent Addition: Anhydrous solvent (e.g., dioxane or DMSO) is added.

-

Degassing: The reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

-

Heating: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification of Boronate Ester: The resulting crude pinacol boronate ester is purified by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: The purified boronate ester is then hydrolyzed to the boronic acid. This can be achieved by stirring with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.

| Reagent | Typical Molar Ratio (to starting material) | Catalyst | Base | Solvent | Temperature (°C) |

| Bis(pinacolato)diboron | 1.1 - 1.5 | PdCl₂(dppf) or similar | KOAc or other bases | Dioxane, DMSO, Toluene | 80 - 110 |

Visualization of Synthetic Pathway

The following diagram illustrates the lithiation-borylation synthesis of this compound from 4-bromobenzo[b]thiophene.

Caption: Lithiation-Borylation Reaction Pathway.

Characterization of this compound

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzothiophene ring system and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display the expected number of signals for the eight carbon atoms of the benzothiophene core.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Conclusion

This guide has detailed two effective synthetic routes for the preparation of this compound from 4-bromobenzo[b]thiophene. The lithiation-borylation method is a well-established procedure, while the Miyaura borylation offers a viable alternative with potentially milder conditions and broader functional group compatibility. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and the presence of other functional groups in more complex substrates. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of synthetic organic chemistry and drug discovery.

References

- 1. 4-Bromobenzo[b]thiophene | 5118-13-8 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (1-Benzothiophen-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of (1-Benzothiophen-4-yl)boronic acid. These predictions are based on established NMR data for benzothiophene and the known electronic effects of the boronic acid group. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 7.5 - 7.7 | Doublet | 5.0 - 6.0 |

| H3 | 7.3 - 7.5 | Doublet | 5.0 - 6.0 |

| H5 | 7.8 - 8.0 | Doublet | 7.5 - 8.5 |

| H6 | 7.3 - 7.5 | Triplet | 7.5 - 8.5 |

| H7 | 7.6 - 7.8 | Doublet | 7.5 - 8.5 |

| B(OH)₂ | 8.0 - 8.5 | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 125 - 128 |

| C3 | 122 - 125 |

| C3a | 139 - 142 |

| C4 | 130 - 135 (broad due to B-C coupling) |

| C5 | 128 - 131 |

| C6 | 124 - 127 |

| C7 | 123 - 126 |

| C7a | 138 - 141 |

Experimental Protocols

The acquisition of high-quality NMR spectra for arylboronic acids requires careful consideration of sample preparation and instrument parameters to mitigate issues such as poor solubility and the formation of cyclic anhydrides (boroxines).

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for boronic acids due to its high polarity, which aids in dissolving the sample and minimizing the formation of boroxine trimers. Other potential solvents include methanol-d₄ and acetone-d₆. The choice of solvent can influence the chemical shifts, particularly of the B(OH)₂ protons.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Sample Purity: Ensure the sample is free of paramagnetic impurities, which can lead to significant line broadening.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

Temperature: Spectra are typically acquired at room temperature (298 K).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program with a 30-degree pulse (e.g., zgpg30) is recommended to obtain quantitative information and avoid signal distortion from the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is advisable to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

-

Spectral Width (sw): A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR analysis and the key structural relationships influencing the NMR spectrum of this compound.

Mass Spectrometry of (1-Benzothiophen-4-yl)boronic acid: An In-depth Technical Guide

This guide provides a comprehensive overview of the mass spectrometric analysis of (1-Benzothiophen-4-yl)boronic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the inherent challenges in the direct analysis of boronic acids, this document outlines key considerations, experimental protocols, and expected data to facilitate accurate characterization.

This compound, with a molecular formula of C₈H₇BO₂S and a molecular weight of 178.02 g/mol , presents unique characteristics in mass spectrometry due to the presence of the boronic acid functional group.[1][2] This group is prone to dehydration, leading to the formation of cyclic anhydrides (boroxines), or interaction with solvents and other molecules, which can complicate spectral interpretation.[3][4]

Data Presentation

The accurate identification of this compound in a mass spectrum relies on the recognition of its molecular ion and characteristic adducts. The following table summarizes the predicted mass-to-charge ratios (m/z) for various ions that may be observed in both positive and negative ionization modes.

| Ion Type | Adduct | Predicted m/z |

| Positive Ion Mode | ||

| Protonated Molecule | [M+H]⁺ | 179.03327 |

| Sodium Adduct | [M+Na]⁺ | 201.01521 |

| Ammonium Adduct | [M+NH₄]⁺ | 196.05981 |

| Potassium Adduct | [M+K]⁺ | 216.98915 |

| Dehydrated Protonated Molecule | [M+H-H₂O]⁺ | 161.02325 |

| Negative Ion Mode | ||

| Deprotonated Molecule | [M-H]⁻ | 177.01871 |

| Formate Adduct | [M+HCOO]⁻ | 223.02419 |

| Acetate Adduct | [M+CH₃COO]⁻ | 237.03984 |

| Data sourced from PubChem.[5] |

Experimental Protocols

To obtain reliable mass spectrometric data for this compound, specific experimental conditions are recommended. The following protocols are based on established methods for the analysis of boronic acids.[3][4][6]

Sample Preparation

Given the tendency of boronic acids to undergo dehydration, derivatization is a common and recommended step to ensure reproducible results.

Derivatization with a Diol (e.g., Ethylene Glycol):

-

Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an excess of ethylene glycol to the solution.

-

Allow the reaction to proceed at room temperature for at least 10 minutes to form the cyclic boronate ester.

-

The resulting solution can be directly infused or injected into the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of complex mixtures or to ensure clean data, coupling liquid chromatography with mass spectrometry is the preferred method.

-

Chromatographic Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is suitable for separation.[3][4]

-

Gradient Elution: A gradient from high aqueous to high organic content is typically used to elute the compound of interest.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI) is a versatile and commonly used technique for boronic acids.[3][4][7]

-

Polarity: Both positive and negative ion modes should be explored to maximize the information obtained.

-

Capillary Voltage: Typically 3-4 kV.

-

Cone Voltage: Optimization is required to minimize in-source fragmentation, a typical starting point is 20-40 V.

-

Desolvation Gas Flow: Approximately 600-800 L/hr.

-

Desolvation Temperature: 350-450 °C.

-

Source Temperature: 120-150 °C.

-

Mass Range: Scan from m/z 50 to 500 to cover the expected ions and potential fragments.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - this compound (C8H7BO2S) [pubchemlite.lcsb.uni.lu]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of benzothiophene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Benzothiophene and its analogs are recognized as privileged scaffolds in drug discovery, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.

This guide presents detailed crystallographic data for selected benzothiophene derivatives, outlines experimental protocols for their synthesis and structural analysis, and visualizes a key signaling pathway through which some of these compounds exert their biological effects.

I. Crystal Structure Data of Selected Benzothiophene Derivatives

The precise arrangement of atoms within a crystal lattice dictates the physicochemical properties of a compound and its interactions with biological targets. X-ray crystallography is the definitive technique for determining these intricate three-dimensional structures. Below are the crystallographic data for two representative benzothiophene derivatives.

Table 1: Crystallographic Data for 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile [3]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂S |

| Molecular Weight | 192.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0415 (2) |

| b (Å) | 8.3294 (2) |

| c (Å) | 13.1283 (3) |

| α (°) | 90 |

| β (°) | 90.169 (2) |

| γ (°) | 90 |

| Volume (ų) | 988.69 (4) |

| Z | 4 |

| Temperature (K) | 123 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Table 2: Crystallographic Data for 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene [4]

| Parameter | Value |

| Chemical Formula | C₁₄H₉IS₂ |

| Molecular Weight | 368.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.3813 (4) |

| b (Å) | 5.9238 (1) |

| c (Å) | 13.6288 (3) |

| α (°) | 90 |

| β (°) | 111.458 (1) |

| γ (°) | 90 |

| Volume (ų) | 1230.14 (5) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

II. Experimental Protocols

A. Synthesis of Benzothiophene Derivatives

1. Gewald Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[5][6] This one-pot synthesis is valued for its efficiency and the use of readily available starting materials.[7]

Materials:

-

4-methylcyclohexanone

-

Malononitrile

-

Elemental sulfur

-

Morpholine (or other suitable base like triethylamine or piperidine)

-

Ethanol (or other suitable solvent like methanol or DMF)

Procedure:

-

To a solution of 4-methylcyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of morpholine.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the Knoevenagel condensation is complete, add elemental sulfur (1.1 equivalents).

-

Heat the reaction mixture to reflux and continue stirring for several hours until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

2. Synthesis of 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene

This synthesis involves a multi-step process, including the formation of a benzothiophene core followed by functionalization.

Materials:

-

2-Bromothiophenol

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., toluene or DMF)

-

N-Iodosuccinimide (NIS)

Procedure:

-

Sonogashira Coupling: To a solution of 2-bromothiophenol (1 equivalent) and phenylacetylene (1.1 equivalents) in a suitable solvent, add the palladium catalyst, CuI, and the base.

-

Stir the reaction mixture under an inert atmosphere at room temperature or elevated temperature until the starting materials are consumed (monitor by TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(phenylethynyl)thiophenol.

-

Cyclization: The cyclization to the benzothiophene can be achieved through various methods, often involving an electrophilic cyclization promoted by iodine or other reagents.

-

Iodination: To a solution of the 2-phenylbenzo[b]thiophene in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-iodosuccinimide (NIS).

-

Stir the reaction at room temperature until the starting material is fully converted to the iodinated product (monitor by TLC).

-

Work up the reaction and purify by column chromatography to yield 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene.

B. Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer.[8]

1. Crystal Selection and Mounting:

-

Select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other visible defects under a polarizing microscope.[9]

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.[10] The crystal should be securely attached to a glass fiber or a cryo-loop.[1]

2. Data Collection:

-

Mount the goniometer head onto the diffractometer.

-

Center the crystal in the X-ray beam using the instrument's alignment camera and software.

-

Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

Perform an initial screening to determine the crystal quality and unit cell parameters. This typically involves collecting a few frames at different orientations.

-

Based on the initial screening, determine a suitable data collection strategy to ensure complete and redundant data are collected.

-

Execute the full data collection run, during which the crystal is rotated through a series of angles while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

-

Process the raw diffraction data, which includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and other parameters to improve the agreement between the calculated and observed structure factors.

-

After the refinement converges, validate the final structure to ensure its chemical and crystallographic reasonability.

III. Visualization of a Key Signaling Pathway

Certain benzothiophene derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The following diagram illustrates this workflow.

This guide serves as a foundational resource for researchers engaged in the study of benzothiophene derivatives. The provided data and protocols are intended to facilitate further investigation into the structural and biological properties of this important class of compounds, ultimately aiding in the development of novel therapeutic agents.

References

- 1. resources.rigaku.com [resources.rigaku.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. chem.byu.edu [chem.byu.edu]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the X-ray Crystallography of (1-Benzothiophen-4-yl)boronic acid

Disclaimer: As of the latest search, a specific crystal structure for (1-Benzothiophen-4-yl)boronic acid has not been deposited in publicly available crystallographic databases. This guide, therefore, provides a comprehensive, generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound, based on established protocols for similar arylboronic acids. The quantitative data presented is hypothetical and serves as a representative example.

This whitepaper offers a detailed overview for researchers, scientists, and drug development professionals on the process of determining the three-dimensional structure of this compound through single-crystal X-ray diffraction. Understanding the precise molecular geometry, intermolecular interactions, and packing of this compound can provide crucial insights for its application in medicinal chemistry and materials science.

Synthesis of this compound

A common route to synthesize this compound is through a lithium-halogen exchange reaction with a suitable precursor, such as 4-bromobenzo[b]thiophene, followed by quenching with a borate ester.

Experimental Protocol:

A mixture of 4-bromobenzo[b]thiophene (0.65 mmol), triisopropyl borate (0.65 mmol), and n-butyllithium (0.65 mmol, 1.5M solution) in anhydrous tetrahydrofuran (THF, 5 mL) is stirred at -78 °C for 2 hours under an inert atmosphere.[1] Upon reaction completion, the mixture is quenched with water and extracted with ethyl acetate (3 x 50 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. Several methods can be employed to grow crystals of this compound suitable for diffraction studies. The choice of solvent is crucial, and it is recommended to screen a variety of solvents in which the compound has moderate solubility.

Experimental Protocols for Crystallization:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a vial. The vial is loosely capped to allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or is placed in a refrigerator or freezer, to induce crystallization.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed on the X-ray diffractometer.

Experimental Protocol:

A suitable crystal is mounted on a loop using cryo-oil and placed in a cold nitrogen stream (typically 100 K) on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å, or Cu-Kα radiation, λ = 1.5418 Å) is used for data collection.[2][3] A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.[3] A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Methodology:

The crystal structure is typically solved using direct methods or Patterson methods, which provide initial phase information for the structure factors.[4][5] The resulting electron density map is used to build an initial atomic model. This model is then refined using full-matrix least-squares on F², an iterative process that adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[5][6] Hydrogen atoms are generally placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.[4]

Workflow for X-ray Crystallography of this compound

Caption: Figure 1. A flowchart illustrating the key stages from synthesis to final structure determination.

Data Presentation (Hypothetical)

The following tables present hypothetical crystallographic data for this compound, formatted as would be expected in a formal crystallographic report.

Table 1. Crystal Data and Structure Refinement Details (Hypothetical).

| Parameter | Value |

| Empirical formula | C₈H₇BO₂S |

| Formula weight | 178.02 |

| Temperature | 100(2) K |

| Wavelength (Mo-Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.123(4) Å |

| b | 5.432(2) Å |

| c | 18.765(6) Å |

| α | 90° |

| β | 98.45(3)° |

| γ | 90° |

| Volume | 819.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.445 Mg/m³ |

| Absorption coefficient | 0.35 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 7890 |

| Independent reflections | 1875 [R(int) = 0.045] |

| Completeness to θ = 28.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1875 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | |

| R₁ | 0.042 |

| wR₂ | 0.115 |

| R indices (all data) | |

| R₁ | 0.058 |

| wR₂ | 0.128 |

| Largest diff. peak/hole | 0.35 and -0.28 e.Å⁻³ |

Table 2. Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) (Hypothetical).

| Atom | x | y | z | U(eq) [Ų] |

| S1 | 0.2543(1) | 0.8765(1) | 0.4321(1) | 0.025(1) |

| O1 | 0.6789(2) | 0.2345(2) | 0.1234(2) | 0.030(1) |

| O2 | 0.8123(2) | 0.4567(2) | 0.2345(2) | 0.032(1) |

| C1 | 0.3456(3) | 0.6543(3) | 0.3210(3) | 0.022(1) |

| C2 | 0.4567(3) | 0.5432(3) | 0.3876(3) | 0.024(1) |

| C3 | 0.5678(3) | 0.6789(3) | 0.4567(3) | 0.028(1) |

| C4 | 0.5432(3) | 0.8901(3) | 0.4789(3) | 0.026(1) |

| C5 | 0.4321(3) | 0.9876(3) | 0.4123(3) | 0.023(1) |

| C6 | 0.3210(3) | 0.8543(3) | 0.3456(3) | 0.021(1) |

| C7 | 0.1987(3) | 0.6432(3) | 0.2890(3) | 0.029(1) |

| C8 | 0.1234(3) | 0.7890(3) | 0.2345(3) | 0.031(1) |

| B1 | 0.7654(4) | 0.3456(4) | 0.1876(4) | 0.027(1) |

Table 3. Selected Bond Lengths and Angles (Hypothetical).

| Bond | Length (Å) | Angle | Angle (°) |

| S1-C5 | 1.735(2) | C5-S1-C6 | 91.5(1) |

| S1-C6 | 1.741(2) | O1-B1-O2 | 118.5(2) |

| B1-O1 | 1.365(3) | O1-B1-C1 | 121.2(2) |

| B1-O2 | 1.372(3) | O2-B1-C1 | 120.3(2) |

| B1-C1 | 1.558(4) | C2-C1-C6 | 119.8(2) |

| C1-C2 | 1.395(3) | C1-C6-C5 | 120.5(2) |

| C1-C6 | 1.402(3) | C6-C5-S1 | 112.1(2) |

Table 4. Selected Torsion Angles (Hypothetical).

| Atoms (A-B-C-D) | Angle (°) |

| C6-C1-B1-O1 | 178.5(3) |

| C2-C1-B1-O2 | -1.2(3) |

| C1-C6-S1-C5 | 0.5(1) |

| C6-S1-C5-C4 | -0.8(1) |

| S1-C5-C4-C3 | 0.6(1) |

References

An In-depth Technical Guide on the Solubility of (1-Benzothiophen-4-yl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Benzothiophen-4-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for a related compound, phenylboronic acid, as a relevant proxy. Furthermore, this guide details an established experimental protocol for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the precise solubility of this compound and its analogues.

Introduction to this compound

This compound is a bifunctional organic compound featuring a benzothiophene moiety fused with a boronic acid group. The benzothiophene core is a sulfur-containing heterocyclic aromatic compound, which imparts a degree of hydrophobicity. The boronic acid functional group is highly versatile, most notably for its critical role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in organic synthesis, purification, and formulation. The choice of solvent can significantly influence reaction kinetics, yield, and the ease of product isolation.

Qualitative Solubility Profile

The solubility of this compound is influenced by both the non-polar benzothiophene ring system and the polar boronic acid group. The parent compound, benzothiophene, is a solid that is soluble in many organic solvents such as acetone, ether, and benzene, but insoluble in water.[1][2] This suggests that this compound is likely to be soluble in a range of common organic solvents. Boronic acids, in general, are known to be soluble in most polar organic solvents, while exhibiting lower solubility in non-polar hydrocarbon solvents.[3][4]

Quantitative Solubility Data (Proxy Data)

| Solvent | Molar Fraction Solubility (x) at 298.15 K (25 °C) |

| Chloroform | Moderate |

| 3-Pentanone | High |

| Acetone | High |

| Dipropyl ether | High |

| Methylcyclohexane | Very low |

Note: The actual solubility of this compound will differ due to the presence of the benzothiophene ring system.

Experimental Protocol for Solubility Determination: Dynamic Method

A common and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector

-

Analytical balance

4.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of known composition.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The sample is then heated at a slow, constant rate (e.g., 0.1 K/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity.

-

Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Visualizations

5.1. Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide on (1-Benzothiophen-4-yl)boronic acid and its Physicochemical Properties

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on (1-Benzothiophen-4-yl)boronic acid. The focus of this document is to present available data on its physical properties, specifically its melting point, alongside its isomers. This guide also includes a detailed experimental protocol for its synthesis and a general procedure for melting point determination.

Physicochemical Properties

This compound is a member of the benzothiophene boronic acid family, which are heterocyclic organic compounds containing a fused benzene and thiophene ring, with a boronic acid functional group. These compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex molecules through reactions such as the Suzuki-Miyaura cross-coupling.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 177735-30-7 | C₈H₇BO₂S | 178.02 | Not available |

| Benzo[b]thien-2-ylboronic acid | 98437-23-1 | C₈H₇BO₂S | 178.02 | 256-260 |

| Benzo[b]thien-3-ylboronic acid | 113893-08-6 | C₈H₇BO₂S | 178.02 | 225-230 |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 4-bromobenzo[b]thiophene with triisopropyl borate and n-butyllithium (n-BuLi) in tetrahydrofuran (THF).

-

Materials:

-

4-bromobenzo[b]thiophene

-

Triisopropyl borate

-

n-Butyllithium (1.5M solution in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water (H₂O)

-

-

Procedure:

-

A solution of 4-bromobenzo[b]thiophene (0.65 mmol), triisopropyl borate (0.65 mmol), and THF (5 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

The mixture is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (0.65 mmol, 0.52 mL of a 1.5M solution) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

Upon completion of the reaction, the mixture is quenched by the addition of water.

-

The aqueous layer is extracted three times with ethyl acetate (50 mL each).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

-

General Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus.

-

Materials and Equipment:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

-

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Boronic acids such as this compound are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds. The diagram below outlines the general catalytic cycle of this reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Unveiling the Acidity of Arylboronic Acids: A Technical Guide to pKa Values and Their Determination

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are a class of compounds that have garnered significant attention in medicinal chemistry and drug development due to their versatile reactivity and unique biological interactions. A fundamental physicochemical property governing their behavior in physiological environments is their acid dissociation constant (pKa). This technical guide provides an in-depth exploration of the pKa values of arylboronic acids, detailing the experimental methodologies for their determination and the structural factors that influence their acidity.

The Lewis Acidity and Equilibrium of Arylboronic Acids

Unlike typical Brønsted-Lowry acids that donate a proton, arylboronic acids act as Lewis acids.[1][2] In aqueous solution, the boron atom, with its vacant p-orbital, accepts a hydroxide ion to form a tetrahedral boronate species.[3] This equilibrium between the neutral, trigonal planar arylboronic acid and the anionic, tetrahedral boronate is the basis of their acidity. The pKa of an arylboronic acid is the pH at which the concentrations of these two species are equal.[3]

The position of this equilibrium, and thus the pKa value, is crucial in drug design as it dictates the charge state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding interactions with biological targets.[4]

Factors Influencing the pKa of Arylboronic Acids

The acidity of arylboronic acids can be finely tuned by modifying the substituents on the aryl ring.[5] This allows for the rational design of molecules with desired pKa values for specific applications.

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl ring, such as nitro (-NO2) or cyano (-CN) groups, increase the Lewis acidity of the boron atom. This stabilization of the resulting negative charge on the boronate anion leads to a lower pKa value.[5] Conversely, electron-donating groups (EDGs), such as methoxy (-OCH3) or amino (-NH2) groups, decrease the acidity and result in a higher pKa.[5] The position of the substituent (ortho, meta, or para) also plays a significant role, with para-substituents generally exerting a more pronounced electronic effect.[5][6]

-

Steric Effects: Bulky substituents near the boronic acid group can hinder the approach of the hydroxide ion, making the formation of the tetrahedral boronate less favorable and thus increasing the pKa.[7]

-

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the boronic acid moiety can influence the pKa by stabilizing either the acid or its conjugate base.

Quantitative Data on Arylboronic Acid pKa Values

The following table summarizes experimentally determined pKa values for a range of substituted arylboronic acids, highlighting the influence of different substituents and measurement techniques.

| Arylboronic Acid | Substituent | pKa Value | Measurement Method | Reference |

| Phenylboronic acid | H | 8.83 | Potentiometric | [8] |

| 4-Methoxyphenylboronic acid | 4-OCH3 | 9.25 | UV-Vis Spectroscopy | [8] |

| 4-Nitrophenylboronic acid | 4-NO2 | 7.23 | Not specified | [9] |

| 4-Chlorophenylboronic acid | 4-Cl | 8.63 | Potentiometric | Not specified |

| 4-Fluorophenylboronic acid | 4-F | 8.70 | Potentiometric | [10] |

| 4-(Trifluoromethyl)phenylboronic acid | 4-CF3 | 7.86 | UV-Vis Spectroscopy | [6] |

| 3-Nitrophenylboronic acid | 3-NO2 | 8.20 | Not specified | [11] |

| 3-Methoxyphenylboronic acid | 3-OCH3 | 8.90 | Not specified | Not specified |

| 2-Fluorophenylboronic acid | 2-F | 8.78 | Potentiometric | [10] |

| 2,6-Difluorophenylboronic acid | 2,6-di-F | 7.82 | Potentiometric | [10] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-di-CF3 | 7.20 | Not specified | Not specified |

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and predicting the behavior of arylboronic acids. The most common methods employed are potentiometric titration, spectrophotometric titration, and ¹¹B NMR spectroscopy.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the arylboronic acid as a titrant (a strong base, typically NaOH) is added incrementally.[12] The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Solution Preparation: Prepare a standard solution of the arylboronic acid (e.g., 1-10 mM) in a suitable solvent, often a mixture of water and an organic co-solvent like DMSO or methanol to ensure solubility.[6] Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Titration: Place a known volume of the arylboronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[13]

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6] By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Detailed Methodology:

-

Wavelength Selection: Record the UV-Vis spectra of the arylboronic acid at a very low pH (fully protonated form) and a very high pH (fully deprotonated form). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the arylboronic acid.

-

Measurement: Prepare solutions of the arylboronic acid with the same concentration in each of the buffer solutions. Measure the absorbance of each solution at the selected analytical wavelength.

-

Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[14]

¹¹B NMR Spectroscopy

Boron-11 is an NMR-active nucleus, and its chemical shift is sensitive to the hybridization state of the boron atom.[4] The trigonal planar boron in the neutral arylboronic acid has a different ¹¹B chemical shift compared to the tetrahedral boron in the anionic boronate. This difference allows for the determination of the pKa by monitoring the change in the ¹¹B NMR spectrum as a function of pH.

Detailed Methodology:

-

Sample Preparation: Prepare a series of samples of the arylboronic acid in buffers of varying pH.

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.

-

Data Analysis: The observed chemical shift is a weighted average of the chemical shifts of the acidic and basic forms. Plot the ¹¹B chemical shift versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[4][15]

Visualizing Arylboronic Acid Equilibria and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key equilibria and a typical experimental workflow.

References

- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]

- 14. DSpace [kuscholarworks.ku.edu]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of (1-Benzothiophen-4-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Benzothiophen-4-yl)boronic acid. The information herein is collated from publicly available data on arylboronic acids and established analytical methodologies. This document is intended to serve as a practical resource for ensuring the integrity and reliability of this compound in research and development settings.

Introduction to this compound

This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its chemical stability. The boronic acid functional group is known to be susceptible to various degradation pathways, which can impact its purity, reactivity, and ultimately the quality of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 177735-30-7 | [1][2] |

| Molecular Formula | C₈H₇BO₂S | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| Purity (Typical) | ≥98% | [1] |

Key Stability Concerns and Degradation Pathways

Arylboronic acids, including this compound, are primarily susceptible to two major degradation pathways: protodeboronation and oxidation. The conditions under which these degradation processes occur are critical considerations for the handling and storage of this compound.

Protodeboronation (Hydrolysis)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (1-benzothiophene) and boric acid. This process is often catalyzed by aqueous acidic or basic conditions. The general mechanism for the hydrolysis of arylboronic acids is understood to proceed as depicted in the diagram below. The rate of protodeboronation for some arylboronic acids has been observed to be slowest around pH 5 and increases under more acidic or basic conditions[2].

Caption: General protodeboronation pathway of arylboronic acids.

Oxidation

The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-hydroxy-1-benzothiophene) and boric acid. This degradation can be initiated by atmospheric oxygen or other oxidizing agents. Oxidative instability is a significant concern for boronic acids, particularly in solution and in biological contexts[3].

Caption: General oxidative degradation pathway of arylboronic acids.

Recommended Storage and Handling

Based on general guidelines for boronic acids, the following storage and handling procedures are recommended to minimize degradation and ensure the long-term stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment. Refrigeration (2-8°C) is advisable for long-term storage[4][5]. Some sources suggest storage at -20°C for other boronic acids[6]. | To slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[6]. | To prevent oxidative degradation from atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry place. Protect from moisture[1][6]. | To minimize the risk of hydrolysis (protodeboronation). |

| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the extent of degradation over time.

Forced Degradation Study Protocol

The following table outlines typical stress conditions for a forced degradation study, in accordance with ICH guidelines.

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis. |

| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C and sample at various time points. Neutralize samples before analysis. |

| Oxidative Degradation | Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature and sample at various time points. |

| Thermal Degradation | Store the solid compound in an oven at a high temperature (e.g., 80°C) and sample at various time points. |

| Photostability | Expose the solid compound to a calibrated light source (e.g., Xenon lamp) and sample at various time points. A dark control should be run in parallel. |

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)